3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-12(17-9-5-2-6-10-17)11-18-13(20)15(16-14(18)21)7-3-1-4-8-15/h1-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUTVCWIAYJCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a suitable diazaspirodecane precursor under controlled conditions. For instance, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which are involved in pain modulation and other neurological processes . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that result in its pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Spirohydantoin Derivatives and Their Pharmacological Activities
Structure–Activity Relationship (SAR) Insights
- Anticonvulsant Activity : Substituents at the 3-position significantly influence efficacy. For example, sulfonamide groups (e.g., in derivatives 24, 27, 34) outperform amides in maximal electroshock seizure (MES) tests, likely due to enhanced hydrogen bonding or receptor affinity .
- Antiplatelet Activity : Arylpiperazinylpropyl substituents (e.g., Compound 13) improve 5-HT2A receptor antagonism, reducing collagen-induced platelet aggregation .
- Antidiabetic Activity : Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) correlate with hypoglycemic effects, possibly via PPAR-γ modulation .
Table 2: Physicochemical Properties of Selected Compounds
- Synthetic Accessibility : Derivatives with simple alkyl/aryl groups (e.g., methyl, phenyl) are synthesized in higher yields (≥85%) compared to complex substituents like piperazinylpropyl (46% yield) .
- Solubility: Morpholino and piperidine groups enhance water solubility, whereas trimethyl substitutions reduce it .
Biological Activity
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a piperidine ring and a ketone group. Its molecular formula is , with a molecular weight of approximately 303.39 g/mol. The structure can be represented as follows:
The biological activity of 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is primarily attributed to its interaction with various molecular targets in biological systems. The piperidine moiety is known to mimic neurotransmitters, potentially modulating their activity and influencing various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, outperforming some established chemotherapeutics like bleomycin .
- Neuroprotective Effects : The compound's structural characteristics suggest potential neuroprotective properties, making it a candidate for Alzheimer's disease therapy by targeting amyloid-beta aggregation and cholinergic dysfunctions .
Therapeutic Applications
The compound's diverse biological activities position it as a promising candidate for several therapeutic applications:
1. Cancer Therapy
Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. The spirocyclic structure enhances binding affinity to target proteins involved in cancer progression .
2. Neurodegenerative Diseases
The ability to inhibit cholinesterases presents potential applications in treating Alzheimer's disease. Studies have suggested that modifications to the piperidine structure can improve brain penetration and efficacy against neurodegeneration .
3. Antimicrobial Activity
Emerging evidence points to the compound's potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting cycloalkanespirohydantoins with alkyl halides (e.g., 1-(chloromethyl)-4-methoxybenzene) in solvents like DMF or THF, using potassium carbonate as a base at 25–80°C . Microwave-assisted methods can improve reaction efficiency, as seen in the synthesis of cycloalkanespirohydantoins via ketones, ammonium carbonate, and KCN in methanol/water . Purification often employs column chromatography (e.g., dichloromethane/methanol eluents) .
Q. What spectroscopic and crystallographic methods are used to characterize spirohydantoin derivatives?
- Methodological Answer : Structural confirmation relies on IR (carbonyl stretches at ~1700–1750 cm⁻¹), NMR (sp³ carbons in spirocyclic systems), and HRMS for molecular weight validation. X-ray crystallography with SHELX software (e.g., SHELXL97) refines bond lengths (e.g., C=O at 1.20 Å) and chair conformations of cyclohexane rings . Crystallographic data reveal planar hydantoin moieties (r.m.s. deviation ≤0.006 Å) .
Q. How is X-ray crystallography applied in determining the conformation of spirohydantoin derivatives?
- Methodological Answer : Single-crystal X-ray diffraction identifies spirojunction geometry and substituent orientation. For instance, the cyclohexane ring adopts a chair conformation with torsional angles of 54.87–56.26°, while the hydantoin ring remains planar. Hydrogen bonding (N–H⋯O) forms dimeric structures critical for stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anticonvulsant activity in spirohydantoin derivatives?
- Methodological Answer : SAR involves modifying substituents (e.g., sulfonamide vs. amide groups) and testing in models like the maximal electroshock seizure (MES) test. Derivatives with 4-fluorophenoxyethyl groups (e.g., compound 24 ) show enhanced activity due to increased lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration . Neurotoxicity is assessed via rotorod tests to balance efficacy and safety .
Q. What strategies are effective in improving the metabolic stability of spirohydantoin-based compounds?
- Methodological Answer : Fluorination (e.g., 4-fluorophenoxy groups) reduces oxidative metabolism, while bulky substituents (e.g., trifluoromethoxybenzyl) hinder enzymatic degradation. Piperidine ring modifications (e.g., methylation at position 8) enhance steric protection of the hydantoin core . Stability is validated via in vitro microsomal assays and pharmacokinetic profiling .
Q. How do researchers resolve contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer : Discrepancies are addressed by comparing in vitro binding assays (e.g., receptor affinity) with in vivo efficacy. For example, sulfonamide derivatives may show high in vitro activity but poor bioavailability due to solubility issues. Computational modeling (e.g., molecular docking) identifies steric clashes or solvation effects that explain such contradictions .
Q. What are the challenges in achieving enantiomeric purity in chiral spirohydantoin derivatives?
- Methodological Answer : Racemization occurs during alkylation or hydrolysis steps. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamates) or catalysts (e.g., BINOL-derived phosphoric acids) can control stereochemistry. Chiral HPLC separates enantiomers, as demonstrated for derivatives with cyclopropoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
